

Bromomethyl Acetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bromomethyl acetate**

Cat. No.: **B023851**

[Get Quote](#)

Abstract

This technical guide provides an in-depth overview of **bromomethyl acetate** (BrCH_2OAc), a versatile reagent in organic synthesis. The document covers the historical context of its related compounds, its physicochemical properties, detailed modern synthesis protocols, and its applications in the pharmaceutical and chemical industries. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using DOT language diagrams. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

Bromomethyl acetate, with the CAS number 590-97-6, is a halogenated ester that serves as a valuable building block in organic chemistry.^{[1][2]} Its utility stems from the presence of a reactive bromine atom, which can be readily displaced in nucleophilic substitution reactions, and the acetate group, which can be hydrolyzed to reveal a primary alcohol. While the specific historical details of the discovery and initial synthesis of **bromomethyl acetate** are not well-documented in readily available literature, the development of related α -haloesters is intertwined with the advancement of organic synthesis in the late 19th and early 20th centuries. For instance, its close analog, ethyl bromoacetate, was reportedly first used as a lachrymatory agent by the French in 1914. The synthesis of such compounds often involved the esterification of the corresponding α -haloacid.

This guide aims to consolidate the available technical information on **bromomethyl acetate**, providing a valuable resource for its safe and effective use in a laboratory and industrial setting.

Physicochemical Properties

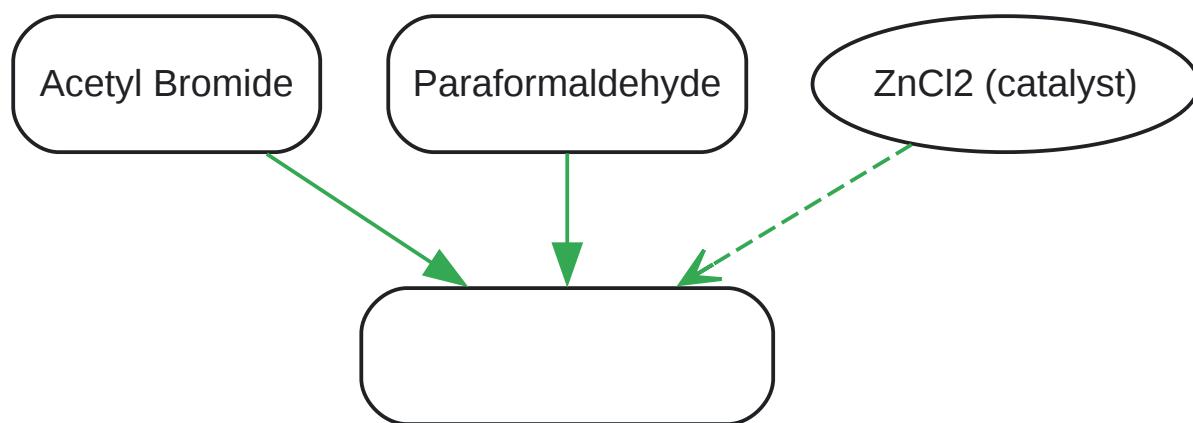
A thorough understanding of the physicochemical properties of **bromomethyl acetate** is crucial for its handling, storage, and application in chemical reactions. The compound is a colorless to pale yellow liquid with a characteristically sharp, fruity odor.^[1] It is soluble in common organic solvents such as chloroform, ether, and acetone, but has limited solubility in water.^[1]

Table 1: Physical and Chemical Properties of Bromomethyl Acetate

Property	Value	Source
Molecular Formula	C ₃ H ₅ BrO ₂	[3]
Molecular Weight	152.97 g/mol	[4]
CAS Number	590-97-6	[3]
Appearance	Colorless to light yellow liquid	[5]
Boiling Point	130-133 °C at 750 mmHg	
Density	1.56 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.447	[6]
Flash Point	57 °C (closed cup)	[5]
Solubility	Miscible with chloroform	[7]
InChI Key	NYXMAKLBXBVEO-UHFFFAOYSA-N	[3]
SMILES	CC(=O)OCBr	[3]

Synthesis of Bromomethyl Acetate

While the historical first synthesis of **bromomethyl acetate** is not clearly documented, several modern methods are available for its preparation. These methods typically involve the reaction


of a suitable precursor with a brominating agent.

Synthesis from Acetyl Bromide and Paraformaldehyde

One common laboratory-scale synthesis involves the reaction of acetyl bromide with paraformaldehyde in the presence of a Lewis acid catalyst, such as zinc chloride.

- To a solution of acetyl bromide (190 mmol) in dichloromethane (20 ml), add zinc chloride (1.67 mmol) at room temperature.
- Cool the mixture in an ice bath and add paraformaldehyde (200 mmol).
- Allow the reaction mixture to stir overnight at room temperature.
- Filter the reaction mixture and evaporate the solvent under reduced pressure.
- Collect the fractions with an oil bath temperature of 130 °C and a steam temperature of 70-80 °C to obtain **bromomethyl acetate** as a colorless liquid.

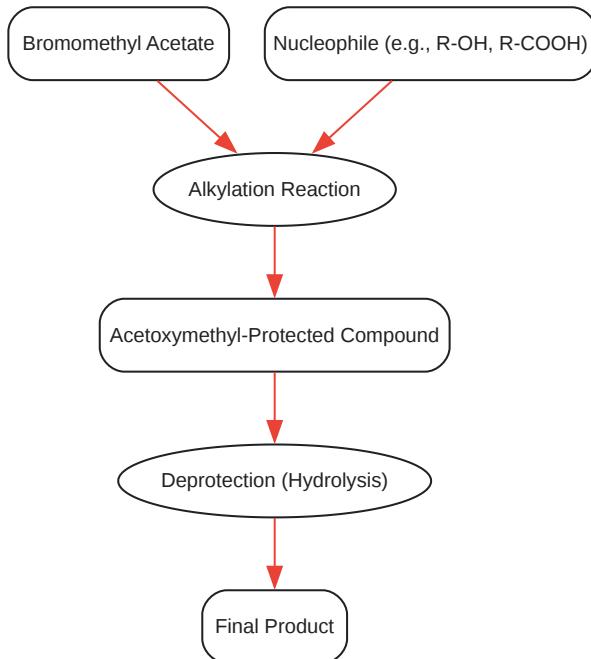
Diagram 1: Synthesis of Bromomethyl Acetate from Acetyl Bromide and Paraformaldehyde

[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of **Bromomethyl Acetate**.

Applications in Organic Synthesis

Bromomethyl acetate is a versatile reagent employed in a variety of organic transformations, primarily as an alkylating agent to introduce the acetoxyethyl group.


Protection of Functional Groups

The acetoxyethyl group can be used as a protecting group for alcohols and carboxylic acids. The ester linkage can be readily cleaved under basic conditions to regenerate the original functional group.

Synthesis of Pharmaceutical Intermediates

Bromomethyl acetate is utilized in the synthesis of various pharmaceutical compounds. For example, it is involved in the preparation of optically active cyclohexene antisepsis agents.

Diagram 2: General Application Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the use of **Bromomethyl Acetate** in synthesis.

Safety and Handling

Bromomethyl acetate is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.

Conclusion

Bromomethyl acetate remains a relevant and useful reagent in modern organic synthesis. Its ability to act as an effective acetoxy methylating agent ensures its continued application in the synthesis of complex molecules, particularly in the pharmaceutical industry. While its early history is not as clearly defined as some other common reagents, its practical utility is well-established. This guide has summarized the key technical aspects of **bromomethyl acetate** to aid researchers and professionals in its application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 590-97-6: Bromomethyl acetate | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. Bromomethyl acetate, 95% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Bromomethyl acetate | C3H5BrO2 | CID 68536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bromomethyl Acetate 590-97-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Bromomethyl acetate - CAS-Number 590-97-6 - Order from Chemodex [chemodex.com]
- 7. BROMOMETHYL ACETATE CAS#: 590-97-6 [m.chemicalbook.com]
- To cite this document: BenchChem. [Bromomethyl Acetate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b023851#discovery-and-history-of-bromomethyl-acetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com